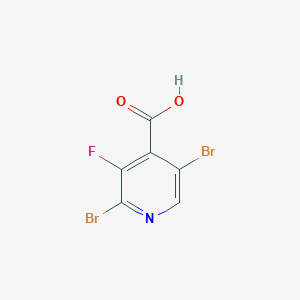

2,5-Dibromo-3-fluoroisonicotinic acid

Description

Properties

IUPAC Name |

2,5-dibromo-3-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-2-1-10-5(8)4(9)3(2)6(11)12/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAJEVVDLMYOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation via Diazonium Salt Intermediates and Copper Bromide Catalysis

A patented method for preparing 2,5-dibromo derivatives on aromatic acids provides a useful synthetic route adaptable for 2,5-dibromo-3-fluoroisonicotinic acid preparation. The key steps include:

- Formation of diazonium salts from amino precursors under cold acidic conditions (0 to -5 °C) using sodium nitrite and hydrobromic acid.

- Subsequent reaction with cuprous bromide and copper bromide in aqueous hydrobromic acid solution to replace diazonium groups with bromine atoms.

- Careful temperature control during diazotization and bromination steps to avoid side reactions and ensure high purity.

This method was demonstrated for 2,5-dibromo phenylacetic acid with HPLC purity exceeding 98%, suggesting applicability to related pyridine carboxylic acids such as this compound with appropriate modifications.

| Step | Reagents & Conditions | Temperature | Yield/Purity | Notes |

|---|---|---|---|---|

| Diazotization | Sodium nitrite, HBr (48%), water | -5 to 0 °C | High conversion | Formation of diazonium salt |

| Bromination | CuBr, CuBr2, HBr, water | 20-25 °C | HPLC purity ~99% | Replacement of diazonium by Br |

Selective Fluorination and Bromination on Isonicotinic Acid Derivatives

While direct literature on this compound is limited, analogs such as 2-bromo-5-fluoroisonicotinic acid have been characterized with similar substitution patterns. These compounds are typically prepared by:

- Starting from isonicotinic acid or its derivatives.

- Introducing fluorine via electrophilic fluorination or nucleophilic aromatic substitution.

- Bromination at the 2 and 5 positions using brominating agents under controlled conditions.

The fluorine introduction at the 3-position requires regioselective methods, often involving protected intermediates or directing groups to guide substitution.

Stepwise Synthesis from Amino Isoquinoline Precursors

Indirectly related synthesis routes involve:

- Conversion of amino isoquinoline derivatives to halogenated pyridine acids.

- Use of reagents such as triethylamine, mercuric chloride, sodium nitrite, and copper cyanide in multi-step syntheses.

- Reaction conditions including low temperatures, reflux in ethanol, and sealed tube heating to achieve substitution and ring transformations.

Though these methods focus on isoquinoline derivatives, similar strategies can be adapted for isonicotinic acid derivatives with halogen substitutions, including fluorine and bromine.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The diazotization-bromination method is well-documented for aromatic acids and can be adapted for this compound with careful temperature and reagent control to prevent decomposition of sensitive fluorinated intermediates.

- Fluorine introduction at the 3-position is challenging due to electronic effects; nucleophilic aromatic substitution on activated pyridine rings or electrophilic fluorination under mild conditions is recommended.

- Multi-step syntheses involving isoquinoline derivatives demonstrate the feasibility of constructing complex halogenated heterocycles but require extensive purification and optimization.

- High purity (>98%) and reproducibility have been achieved using copper-catalyzed halogenation of diazonium salts, indicating this as a preferred industrial route.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-fluoroisonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted isonicotinic acids can be formed.

Coupling Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of isonicotinic acid exhibit notable antimicrobial properties. 2,5-Dibromo-3-fluoroisonicotinic acid has been studied for its efficacy against various bacterial strains. The introduction of bromine and fluorine atoms enhances the compound's lipophilicity, potentially improving its ability to penetrate bacterial membranes and exert antimicrobial effects. This property makes it a candidate for further development in antibiotic therapies.

Cancer Treatment

Compounds similar to this compound have been explored for their anticancer properties. The presence of halogens can influence the compound's interaction with biological targets, such as enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound may inhibit certain pathways associated with tumor growth, warranting further investigation into its potential as an anticancer agent.

Material Science

Fluorinated Polymers

The incorporation of fluorinated compounds into polymer matrices can significantly enhance their thermal stability and chemical resistance. This compound can be used as a building block in the synthesis of fluorinated polymers, which are valuable in applications requiring materials that withstand harsh chemical environments.

Organic Electronics

Research into organic semiconductors has identified fluorinated compounds as key components for improving electronic properties. The unique electronic characteristics imparted by the fluorine atom in this compound make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to modulate charge transport properties is crucial for enhancing device performance.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-fluoroisonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its halogenated structure suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be drawn based on structural and electronic properties of related halogenated pyridine derivatives. Below is a theoretical analysis supported by chemical principles:

Table 1: Theoretical Comparison of Halogenated Isonicotinic Acid Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Predicted Solubility | Reactivity Notes |

|---|---|---|---|---|

| 2,5-Dibromo-3-fluoroisonicotinic acid | Br (2,5), F (3) | ~310.9 | Low in polar solvents | High steric hindrance; electron-deficient ring |

| 2,6-Dibromo-3-fluoroisonicotinic acid | Br (2,6), F (3) | ~310.9 | Low | Increased steric clash at 2,6-positions |

| 3-Fluoroisonicotinic acid | F (3) | ~141.1 | Moderate | Mild electron-withdrawing effects |

| 2,5-Dichloroisonicotinic acid | Cl (2,5) | ~206.0 | Moderate | Less electronegative than Br/F |

Key Observations:

Fluorine’s strong inductive effect may further polarize the ring .

Steric Effects :

- The 2,5-dibromo substitution in the target compound creates significant steric hindrance, which may limit its participation in reactions requiring planar transition states (e.g., certain coupling reactions). This contrasts with 3-fluoroisonicotinic acid, which lacks bulky substituents .

Solubility and Stability :

- Bromine’s hydrophobicity likely reduces aqueous solubility compared to fluorine or chlorine analogs. However, fluorine’s small atomic radius may partially mitigate this effect.

The combination in this compound could offer unique pharmacokinetic properties compared to mono-halogenated derivatives.

Biological Activity

2,5-Dibromo-3-fluoroisonicotinic acid (DBFIA) is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C7H4Br2FNO2

- Molecular Weight : 292.92 g/mol

- CAS Number : 2090898-18-1

The compound features a pyridine ring with two bromine and one fluorine substituents, which influence its reactivity and biological interactions.

The biological activity of DBFIA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its halogenated structure enhances its lipophilicity, which may facilitate cellular membrane penetration and binding to target sites.

Proposed Mechanisms:

- Enzyme Inhibition : DBFIA may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of bromine atoms can enhance binding affinity through halogen bonding.

- Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways critical for cellular responses.

Antimicrobial Activity

Research indicates that DBFIA exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

DBFIA has shown promise in preliminary studies as an antitumor agent. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound's ability to induce cell cycle arrest at the G2/M phase was noted, suggesting a mechanism that disrupts mitotic progression.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of DBFIA against multi-drug resistant strains. The results indicated that DBFIA could serve as a lead compound for developing new antibacterial agents. -

Antitumor Activity Assessment :

In a research article from Cancer Letters, DBFIA was assessed for its cytotoxic effects on various cancer cell lines. The findings suggested that the compound could inhibit tumor growth by inducing apoptosis and modulating key signaling pathways associated with cell survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dibromo-3-fluoroisonicotinic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation of isonicotinic acid derivatives. Bromination can be achieved using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C), followed by fluorination via electrophilic substitution with Selectfluor™ or DAST (diethylaminosulfur trifluoride). Key parameters include:

- Reaction stoichiometry : Excess brominating agents may lead to over-substitution.

- Temperature control : Fluorination is exothermic; gradual reagent addition prevents decomposition.

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) improves purity.

- Safety : Handle halogenating agents in fume hoods with appropriate PPE (gloves, goggles) due to corrosive and toxic hazards .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Compare H/C/F NMR shifts with predicted values (e.g., F NMR for fluorine environments).

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks ([M+H]⁺ or [M-H]⁻).

- Elemental analysis : Validate C/H/N/Br/F ratios within ±0.3% of theoretical values.

- HPLC : Assess purity (>95%) using a C18 column with UV detection (λ = 254 nm).

Cross-reference spectral data with databases like NIST Chemistry WebBook or PubChem for validation .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Cross-validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts or aggregation effects.

- Computational modeling : Use DFT (Density Functional Theory) to simulate F NMR chemical shifts and correlate with experimental results.

- Isotopic labeling : Synthesize deuterated analogs (e.g., using D₂O in recrystallization) to isolate overlapping signals in complex spectra.

- Collaborative databases : Submit unresolved data to platforms like EPA DSSTox or ECHA for peer-reviewed analysis .

Q. What experimental strategies mitigate decomposition of this compound under varying pH conditions?

- Methodological Answer :

- pH stability profiling : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C for 48 hours. Monitor degradation via HPLC.

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to neutralize reactive oxygen species in aqueous solutions.

- Storage : Store lyophilized samples at -20°C under inert gas (argon) to prevent hydrolysis or photodegradation. Refer to SDS guidelines for compatible storage materials (e.g., amber glass vials) .

Q. How can researchers optimize reaction conditions for introducing this compound into metal-organic frameworks (MOFs)?

- Methodological Answer :

- Ligand design : Modify carboxylate coordination sites by pre-functionalizing the isonicotinic acid backbone with bromine/fluorine substituents.

- Solvothermal synthesis : Use DMF/water mixtures at 80–120°C to enhance ligand solubility and framework crystallinity.

- Post-synthetic modification : Employ Suzuki-Miyaura coupling to integrate aryl groups into the brominated positions after MOF assembly.

- Characterization : Validate MOF structure via PXRD, BET surface area analysis, and TGA to assess thermal stability .

Data Validation and Contradiction Analysis

Q. What protocols address discrepancies in reported thermodynamic properties (e.g., melting points) of this compound?

- Methodological Answer :

- Standardized calibration : Use DSC (Differential Scanning Calorimetry) with indium/lead standards to ensure instrument accuracy (±0.5°C).

- Sample preparation : Ensure identical particle size distribution (via ball milling) and purge rate (N₂ at 50 mL/min) to minimize experimental variance.

- Literature review : Compare data across peer-reviewed journals (e.g., ACS, RSC publications) and exclude non-peer-reviewed sources (e.g., commercial databases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.